1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Overview
Description
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is an organic compound characterized by the presence of an isocyanate group, a methylsulfanyl group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Methylsulfanyl Group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiolate anion.
Addition of the Isocyanate Group: The final step involves the reaction of an amine with phosgene or a similar reagent to form the isocyanate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May be explored for its pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane depends on its specific application. Generally, the isocyanate group can react with nucleophiles, forming stable covalent bonds, which is useful in polymer chemistry. The cyclopropane ring can undergo ring-opening reactions, providing a reactive intermediate for further transformations.
Comparison with Similar Compounds
Similar Compounds
1-(Isocyanatomethyl)cyclopropane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
1-[(Methylsulfanyl)methyl]cyclopropane: Lacks the isocyanate group, limiting its reactivity in polymer formation.
Cyclopropyl isocyanate: Similar reactivity but lacks the additional functional groups for further modification.
Uniqueness
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is unique due to the combination of the isocyanate and methylsulfanyl groups on a cyclopropane ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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